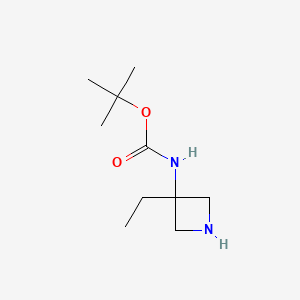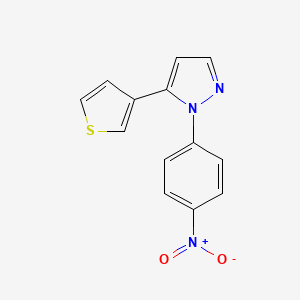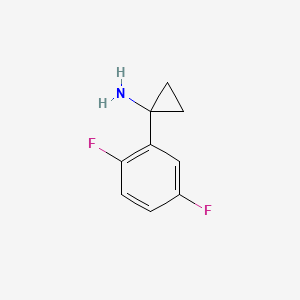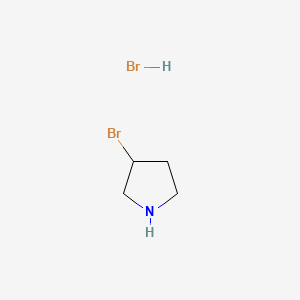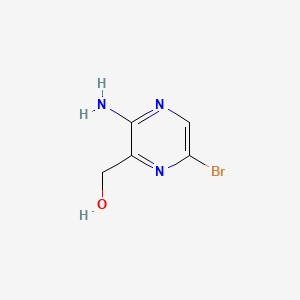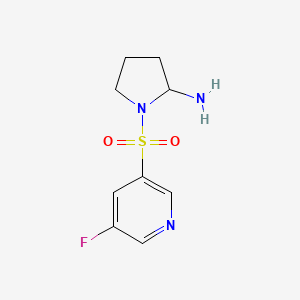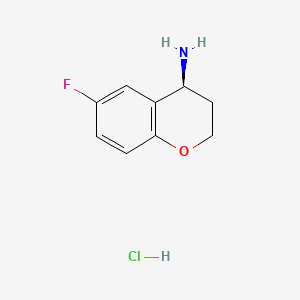
6-Aminomethyl-4-cyclobutyl-morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminomethyl-4-cyclobutyl-morpholin-3-one is a chemical compound with the molecular formula C9H16N2O2 and a molar mass of 184.24 g/mol . This compound is characterized by its unique structure, which includes a morpholinone ring substituted with an aminomethyl group and a cyclobutyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The initial step involves the formation of the morpholinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a substitution reaction, where a suitable cyclobutyl halide reacts with the morpholinone intermediate.
Aminomethylation: The final step involves the introduction of the aminomethyl group. This can be done through a Mannich reaction, where formaldehyde and a primary amine react with the morpholinone intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
6-Aminomethyl-4-cyclobutyl-morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and cyclobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halides and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinone derivatives.
Scientific Research Applications
6-Aminomethyl-4-cyclobutyl-morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Cyclobutyl-morpholin-3-one: Lacks the aminomethyl group.
6-Aminomethyl-morpholin-3-one: Lacks the cyclobutyl group.
4-Cyclobutyl-6-methyl-morpholin-3-one: Contains a methyl group instead of an aminomethyl group.
Properties
CAS No. |
1217274-16-2 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.239 |
IUPAC Name |
6-(aminomethyl)-4-cyclobutylmorpholin-3-one |
InChI |
InChI=1S/C9H16N2O2/c10-4-8-5-11(7-2-1-3-7)9(12)6-13-8/h7-8H,1-6,10H2 |
InChI Key |
IRHBWDVFKYUCRN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CC(OCC2=O)CN |
Synonyms |
6-Aminomethyl-4-cyclobutyl-morpholin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


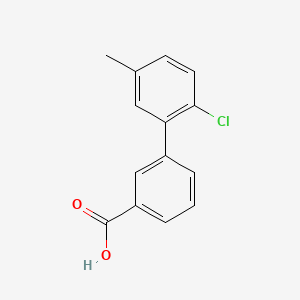
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)
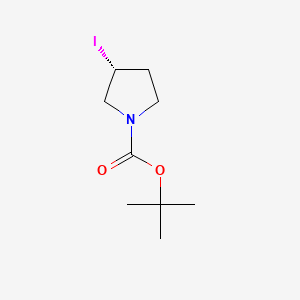
![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)

![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)
